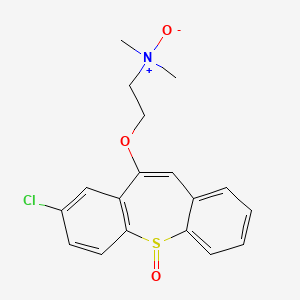
Zotepine N,S-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zotepine N,S-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₈ClNO₃S and its molecular weight is 363.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Zotepine N,S-dioxide exhibits significant pharmacological activity, primarily as an antipsychotic agent. It acts on various neurotransmitter systems, including dopamine and serotonin receptors, which are crucial in managing symptoms of schizophrenia.
- Antipsychotic Efficacy : Zotepine has been shown to improve both positive and negative symptoms of schizophrenia. Its mechanism involves antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors, which helps alleviate psychotic symptoms while minimizing side effects associated with conventional antipsychotics .
- Neuroprotective Effects : Recent studies suggest that zotepine and its derivatives may offer neuroprotective benefits by modulating oxidative stress and inflammation in the brain. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .
Drug Delivery Systems
The low oral bioavailability of zotepine due to extensive first-pass metabolism has led researchers to explore alternative delivery methods for this compound.
- Nanosuspension Formulation : A recent study developed an intranasal zotepine nanosuspension aimed at enhancing brain targeting. This formulation demonstrated a significant increase in drug concentration within the brain compared to traditional intravenous delivery methods. The optimized formulation showed high drug release rates and favorable particle size characteristics, making it a promising approach for improving therapeutic outcomes .
- Intranasal Administration : The use of intranasal delivery systems for zotepine allows for bypassing the blood-brain barrier effectively, leading to higher drug concentrations reaching the central nervous system. This method could potentially reduce required dosages and minimize side effects associated with higher systemic exposure .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1: Antitumor Activity : In vitro studies have shown that derivatives of zotepine exhibit dose-dependent inhibition of cancer cell proliferation, indicating potential applications in oncology. For example, compounds related to zotepine have been tested against breast cancer cell lines with promising results.
- Case Study 2: Enzyme Interaction : Investigations into the interaction between this compound and carbonic anhydrase isoforms revealed competitive inhibition characteristics, highlighting its potential as a therapeutic agent targeting metabolic pathways in various diseases.
Data Table: Summary of Applications
特性
CAS番号 |
1514918-29-6 |
|---|---|
分子式 |
C₁₈H₁₈ClNO₃S |
分子量 |
363.86 |
IUPAC名 |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine oxide |
InChI |
InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |
SMILES |
C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-] |
同義語 |
2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















